1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole
CAS No.: 2092563-00-1
Cat. No.: VC3161031
Molecular Formula: C8H7ClN2S
Molecular Weight: 198.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2092563-00-1 |
---|---|
Molecular Formula | C8H7ClN2S |
Molecular Weight | 198.67 g/mol |
IUPAC Name | 1-(chloromethyl)-3-thiophen-3-ylpyrazole |
Standard InChI | InChI=1S/C8H7ClN2S/c9-6-11-3-1-8(10-11)7-2-4-12-5-7/h1-5H,6H2 |
Standard InChI Key | MGOAYSQXGGZIGQ-UHFFFAOYSA-N |
SMILES | C1=CN(N=C1C2=CSC=C2)CCl |
Canonical SMILES | C1=CN(N=C1C2=CSC=C2)CCl |
Introduction
Chemical Structure and Properties
1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole features a five-membered pyrazole ring containing two adjacent nitrogen atoms, with the chloromethyl group attached to the N1 position and the thiophen-3-yl moiety at carbon position 3. This structural arrangement creates a unique electronic distribution that contributes to its chemical reactivity and potential biological interactions.
Physical Properties
The physical properties of 1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole can be inferred from structurally similar compounds. Based on analogous structures, it is expected to be a crystalline solid with moderate to low water solubility but good solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chloroform.
Structural Features
The key structural features of this compound include:
Structural Component | Description | Potential Significance |
---|---|---|
Pyrazole Core | Five-membered heterocycle with two adjacent nitrogen atoms | Provides hydrogen bond acceptor sites; contributes to biological activity |
Chloromethyl Group | Reactive functional group at N1 position | Enables further functionalization via nucleophilic substitution reactions |
Thiophen-3-yl Group | Five-membered aromatic heterocycle containing sulfur | Enhances lipophilicity and may contribute to protein binding interactions |
The N1-chloromethyl substitution is particularly noteworthy as it represents a somewhat uncommon substitution pattern in pyrazole chemistry, where typically more reactive groups are positioned at carbon atoms rather than nitrogen atoms .
Reaction Step | Reagents | Conditions | Expected Yield |
---|---|---|---|
Pyrazole Ring Formation | Hydrazine, thiophen-3-yl β-diketone | Reflux in ethanol, 4-6 hours | 70-85% |
N-Chloromethylation | Chloromethyl ethyl ether, NaH | DMF, 0°C to room temperature, 2-4 hours | 60-75% |
The synthesis would likely require careful control of reaction conditions to avoid side reactions and ensure regioselectivity, particularly given the unusual N1-chloromethyl substitution pattern .
Chemical Reactivity
The reactivity of 1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole is primarily determined by its key functional groups and can be predicted based on fundamental organic chemistry principles and the behavior of structurally related compounds.
Reactivity of the Chloromethyl Group
The chloromethyl group at the N1 position represents a reactive site for nucleophilic substitution reactions:
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Nucleophilic substitution with amines, thiols, or alcohols to form the corresponding N-(aminomethyl), N-(thiomethyl), or N-(alkoxymethyl) derivatives
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Reaction with azides to form N-(azidomethyl) derivatives that could serve as intermediates for click chemistry applications
Reactions Involving the Thiophen-3-yl Group
The thiophen-3-yl moiety can participate in various transformations:
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Electrophilic aromatic substitution reactions (e.g., nitration, sulfonation)
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Oxidation of the sulfur atom to form sulfoxide or sulfone derivatives
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Metallation (e.g., lithiation) followed by reaction with electrophiles to introduce new substituents
Stability Considerations
The compound is expected to be susceptible to hydrolysis under basic conditions, particularly at the chloromethyl group. Storage under anhydrous, cool conditions would be recommended to maintain chemical integrity.
Potential Activity | Mechanism | Structural Basis |
---|---|---|
Antimicrobial | Inhibition of essential microbial enzymes | Pyrazole core and thiophen-3-yl group |
Anti-inflammatory | Modulation of inflammatory cytokines | Heterocyclic scaffold similar to COX inhibitors |
Anticancer | Inhibition of kinases or other cancer-related targets | Reactive chloromethyl group capable of covalent interactions |
These potential activities would need experimental verification through appropriate biological assays.
Structure-Activity Relationship Considerations
The unique N1-chloromethyl substitution may confer distinct biological properties compared to more common pyrazole derivatives:
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The chloromethyl group could serve as a reactive warhead for covalent binding to protein targets
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The positioning at N1 rather than at a carbon position might affect the compound's ability to engage specific binding pockets
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The thiophen-3-yl group at position 3 likely contributes to hydrophobic interactions with biological targets
Analytical Methods
For the characterization and analysis of 1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole, several analytical techniques would be appropriate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals in the proton and carbon NMR spectra:
Proton/Carbon | Expected Chemical Shift (ppm) | Multiplicity (for 1H NMR) |
---|---|---|
Pyrazole C-H | 7.5-8.0 (1H) | Singlet or doublet |
Thiophene C-H | 7.0-7.6 (3H) | Multiple signals |
N-CH2-Cl | 5.4-5.7 (2H) | Singlet |
Pyrazole C3 | 145-150 (13C) | - |
Pyrazole C5 | 130-135 (13C) | - |
N-CH2-Cl | 45-50 (13C) | - |
Mass Spectrometry
Characteristic fragmentation patterns would likely include:
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Molecular ion peak corresponding to the molecular weight
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Loss of the chlorine atom (M-35)
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Fragments corresponding to the thiophenyl moiety
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be suitable for purity assessment and separation:
Technique | Conditions | Purpose |
---|---|---|
HPLC | C18 column, acetonitrile/water gradient | Purity determination, quantitative analysis |
TLC | Silica gel, ethyl acetate/hexane (3:7) | Reaction monitoring, qualitative analysis |
Applications and Research Directions
1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole has potential applications across multiple disciplines, primarily due to its unique structural features.
Medicinal Chemistry Applications
The compound could serve as:
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A building block for the synthesis of more complex bioactive molecules
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A chemical probe for investigating biological systems
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A lead compound for drug discovery programs targeting various therapeutic areas
Materials Science Applications
Potential uses in materials science include:
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Precursor for conjugated polymers incorporating pyrazole units
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Component in coordination chemistry with potential applications in catalysis
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Building block for functional materials with photophysical properties
Synthetic Methodology Research
The development of efficient methods for the regioselective synthesis of this compound could contribute to advancing synthetic organic chemistry methodology, particularly in areas related to nitrogen heterocycle functionalization.
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